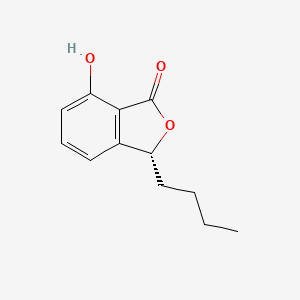
(3R)-3-Butyl-7-hydroxy-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one is a chiral organic compound belonging to the class of benzofurans. This compound is characterized by its unique structure, which includes a butyl group at the third position and a hydroxy group at the seventh position on the benzofuran ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the asymmetric synthesis starting from trans-2-hexen-1-al and nitromethane. The stereocenter is generated using an organocatalytic method, which is both economical and industrially scalable . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure high yield and optical purity.
Industrial Production Methods: Industrial production of ®-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one often employs large-scale asymmetric synthesis techniques. These methods are designed to be cost-effective and environmentally friendly, utilizing readily available raw materials and minimizing waste. The process may involve multiple steps, including alkylation, reduction, cyano hydrolysis, and esterification .
Analyse Chemischer Reaktionen
Types of Reactions: ®-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
®-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Wirkmechanismus
The mechanism by which ®-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The butyl group may enhance the compound’s hydrophobic interactions, facilitating its passage through biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
®-4-n-Propyl-dihydrofuran-2(3H)-one: This compound shares a similar furan ring structure but differs in the position and type of substituents.
5-alkyl-3H-furan-2-ones: These compounds have similar core structures but vary in the alkyl group attached to the furan ring.
N-aryl-5-R-3H-pyrrol-2-ones: These compounds have a pyrrole ring instead of a furan ring, with similar substituent patterns.
Uniqueness: ®-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one is unique due to its specific combination of a butyl group and a hydroxy group on the benzofuran ring. This unique structure imparts distinct chemical properties and biological activities, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
649763-01-9 |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
(3R)-3-butyl-7-hydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O3/c1-2-3-7-10-8-5-4-6-9(13)11(8)12(14)15-10/h4-6,10,13H,2-3,7H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
UWGOKYNWVHSOJQ-SNVBAGLBSA-N |
Isomerische SMILES |
CCCC[C@@H]1C2=C(C(=CC=C2)O)C(=O)O1 |
Kanonische SMILES |
CCCCC1C2=C(C(=CC=C2)O)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[D-tryptophanato(O,N)]copper(II)](/img/structure/B12891636.png)
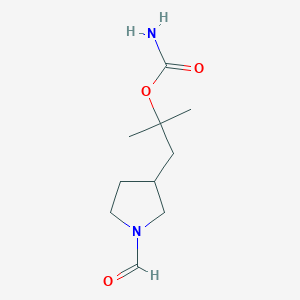
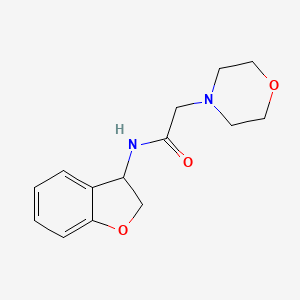

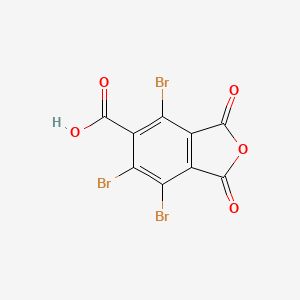
![4-[(E)-(1H-1,2,4-triazol-1-ylimino)methyl]benzene-1,2-diol](/img/structure/B12891658.png)
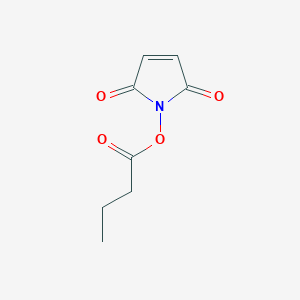
![(6-Fluoro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12891667.png)
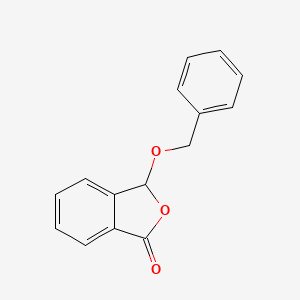
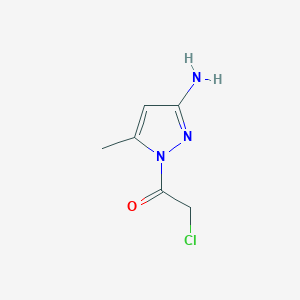
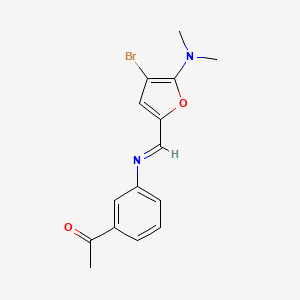
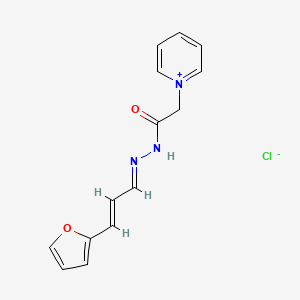
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12891723.png)
